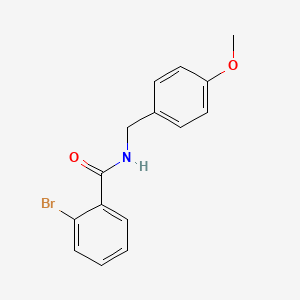

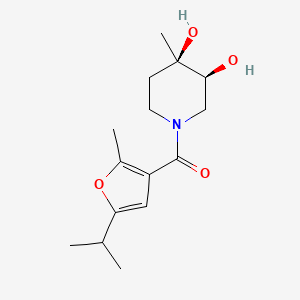

![molecular formula C16H23NO3 B5549709 1-[(3,4-二甲氧基苯基)乙酰基]氮杂环己烷](/img/structure/B5549709.png)

1-[(3,4-二甲氧基苯基)乙酰基]氮杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to 1-[(3,4-dimethoxyphenyl)acetyl]azepane involves complex intramolecular transacetalization, showcasing the versatility of polyhydroxy acetals in forming conformationally-restricted structures. For example, the synthesis of conformationally-restricted 1,3-dioxanes with phenyl moieties suggests analogous strategies could be applied for 1-[(3,4-dimethoxyphenyl)acetyl]azepane (Asare-Nkansah & Wünsch, 2016).

Molecular Structure Analysis

The crystal structures of derivatives related to 1-[(3,4-dimethoxyphenyl)acetyl]azepane, like butyrate and 1,3-dioxane derivatives, provide insight into the complex intermolecular interactions and the impact of substituents on the molecule's configuration. These studies highlight the importance of hydrogen bonding in stabilizing the molecular structure (Jebas et al., 2013).

Chemical Reactions and Properties

Computational and spectral studies on related azepine derivatives, such as IVA-9, a process-related impurity in the synthesis of cardiotonic drugs, reveal the intricate reaction pathways and structural properties of these compounds. These studies provide valuable insights into the chemical reactivity and potential transformations of 1-[(3,4-dimethoxyphenyl)acetyl]azepane (Kumar & Bhaskar, 2019).

Physical Properties Analysis

The synthesis and structural characterization of compounds similar to 1-[(3,4-dimethoxyphenyl)acetyl]azepane, such as azepine derivatives, demonstrate the influence of substituents on the compound's physical properties, including crystal packing and hydrogen bonding patterns. These properties are critical for understanding the behavior of 1-[(3,4-dimethoxyphenyl)acetyl]azepane in different environments and applications (Goller et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-[(3,4-dimethoxyphenyl)acetyl]azepane can be inferred from studies on similar compounds, which showcase the effects of substituents on reactivity and stability. For instance, the stable di(1-azulenyl)phenylmethyl cations with dimethylamino substituents offer insights into the electron-donating effects and redox behavior, which could be relevant for understanding the chemical properties of 1-[(3,4-dimethoxyphenyl)acetyl]azepane (Ito et al., 1996).

科学研究应用

合成和化学性质

构象受限化合物合成:Asare-Nkansah 和 Wünsch (2016) 的研究深入探讨了构象受限化合物的合成,重点介绍了可能适用于创建类似于 1-[(3,4-二甲氧基苯基)乙酰基]氮杂环己烷的结构的方法。他们的工作重点是创建具有轴向取向苯基部分的 1,3-二氧杂环,强调实现所需结构限制所需的分子内反应的复杂平衡 (Asare-Nkansah & Wünsch, 2016).

pH 敏感染料的开发:Makedonski 等人 (2004) 合成了用于光纤 pH 测量的新型活性偶氮染料,引入了乙缩键以将染料连接到聚合物基质。此技术可能与功能化类似于 1-[(3,4-二甲氧基苯基)乙酰基]氮杂环己烷的化合物以用于传感器应用有关,证明了该化合物在开发 pH 敏感材料中的用处 (Makedonski et al., 2004).

腐蚀抑制:Chafiq 等人 (2020) 对用于在 HCl 环境中保护低碳钢的螺环丙烷衍生物的研究可以为在类似环境中使用 1-[(3,4-二甲氧基苯基)乙酰基]氮杂环己烷提供参考。他们的研究强调了分子结构在增强吸附和腐蚀抑制剂有效性方面的重要性 (Chafiq et al., 2020).

在材料科学和催化中的应用

糖苷酶抑制剂:Kalamkar 等人 (2010) 报告了从 d-(+)-葡萄糖醛酸-γ-内酯合成三羟基和四羟基七元亚胺环醇糖苷酶抑制剂,表明类似化合物在开发生化工具或治疗剂方面的潜力 (Kalamkar et al., 2010).

离子液体:Belhocine 等人 (2011) 合成了氮杂环鎓离子液体,探索了将氮杂环己烷转化为一类新的室温离子液体,表明了 1-[(3,4-二甲氧基苯基)乙酰基]氮杂环己烷在创建具有增强性能的新型溶剂体系中的可能应用 (Belhocine et al., 2011).

低影响缩醛化反应:Azzena 等人 (2015) 使用环戊基甲基醚-NH4X 作为缩醛化反应的新型溶剂/催化剂体系,指出了 1-[(3,4-二甲氧基苯基)乙酰基]氮杂环己烷在绿色化学和可持续合成工艺中的用途 (Azzena et al., 2015).

安全和危害

未来方向

The future research directions for “1-[(3,4-dimethoxyphenyl)acetyl]azepane” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic organic chemistry. Further studies could also focus on developing more efficient synthesis methods for this compound .

属性

IUPAC Name |

1-(azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-14-8-7-13(11-15(14)20-2)12-16(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVONCPZWAWRLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)